molecular formula C16H15NO4S B2521911 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide CAS No. 2034482-00-1

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2521911
CAS RN: 2034482-00-1
M. Wt: 317.36
InChI Key: PZHPXXPOBRPKEW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide, also known as FT011, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Antimicrobial resistance is a global concern due to the limited effectiveness of existing antimicrobial drugs. Furan derivatives have emerged as promising candidates in medicinal chemistry. The furan nucleus plays a crucial role in the design of novel antibacterial agents. Let’s explore the therapeutic potential of this compound.

Structure: Furan is a heterocyclic aromatic compound composed of one oxygen and four carbon atoms. Its most basic form, “furan,” is a colorless, volatile liquid with diverse pharmacological properties . The compound we’re examining combines furan with a hydroxyethyl group and a methylthiophene carboxamide.

!Furan Structure

Therapeutic Advantages

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exhibits several therapeutic advantages:

Antibacterial Activity: Furan derivatives have shown remarkable antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized innovative antibacterial agents based on furan scaffolds. These compounds hold promise in combating microbial resistance .

Other Pharmacological Properties: Beyond antibacterial effects, furan derivatives possess a wide range of pharmacological properties:

Recent Advances

Researchers continue to explore novel furan derivatives. For instance, recent work synthesized three furan derivatives (114a–c) using Suzuki–Miyaura cross-coupling reactions. These compounds exhibit diverse biological activities .

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-6-20-8-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPXXPOBRPKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide

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